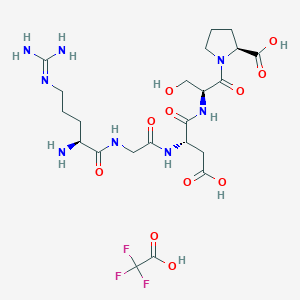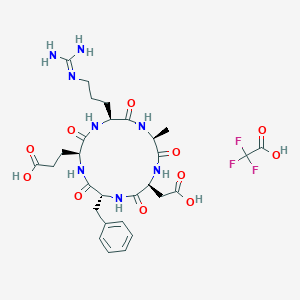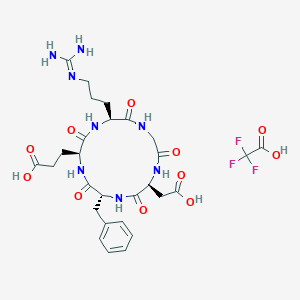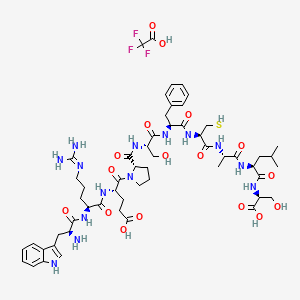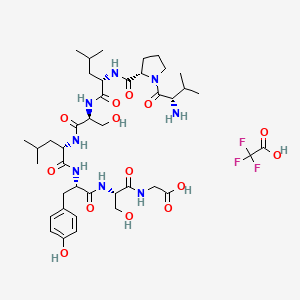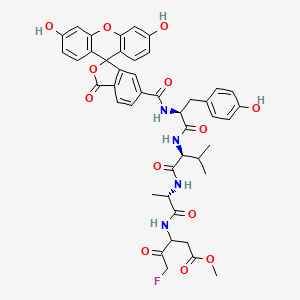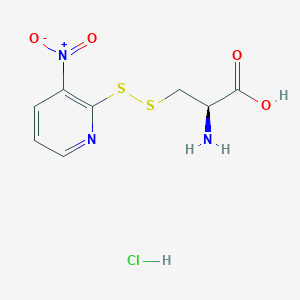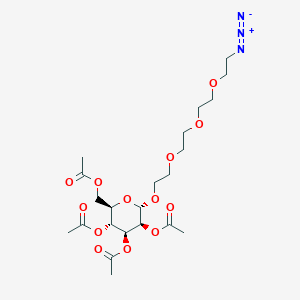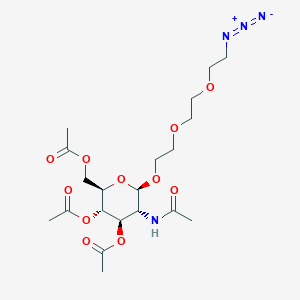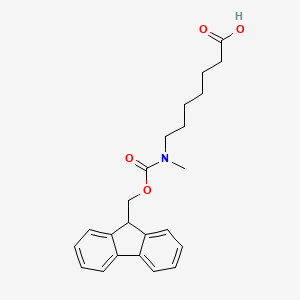
Fmoc-7-MeAhp-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-7-MeAhp-OH” is a chemical compound with the full name “N-(9-Fluorenylmethyloxycarbonyl)-N-methyl-7-amino-heptanoic acid”. It is also known by the synonyms “Fmoc-MeAhp (7)-OH” and “7-(((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid”. The molecular formula of this compound is C23H27NO4 and it has a molecular weight of 381.46 g/mol .
Synthesis Analysis
The synthesis of “Fmoc-7-MeAhp-OH” or any Fmoc-protected amino acid typically involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This process is part of the broader field of Fmoc solid-phase peptide synthesis, which is a widely used method for producing synthetic peptides .
Molecular Structure Analysis
The molecular structure of “Fmoc-7-MeAhp-OH” consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to a seven-carbon aliphatic chain with a methylated amino group .
Chemical Reactions Analysis
The Fmoc group in “Fmoc-7-MeAhp-OH” is base-labile, meaning it can be removed rapidly by base. This property is crucial in solid-phase peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .
Applications De Recherche Scientifique
- Researchers use Fmoc-7-MeAhp-OH to create custom peptides for biological studies, drug development, and protein engineering .
- Notably, Fmoc-K3 hydrogel, derived from Fmoc-lysine, exhibits rigidity and supports cell adhesion, survival, and proliferation .
Peptide Synthesis
Hydrogel Formation
Morphology Control in Self-Assembled Structures
Orientations Futures
The future of Fmoc-protected amino acids like “Fmoc-7-MeAhp-OH” lies in their potential applications in biological, biomedical, and biotechnological fields, such as drug delivery and diagnostic tools for imaging. The development of more efficient and green chemical peptide synthesis processes is also a significant area of future research .
Mécanisme D'action
Target of Action
It’s known that fmoc (9-fluorenylmethoxycarbonyl) compounds are generally used in peptide synthesis . They serve as protecting groups for amines during the synthesis process .
Mode of Action
The Fmoc group in Fmoc-7-MeAhp-OH acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Given its role in peptide synthesis, it can be inferred that it plays a part in the formation of peptide bonds, which are crucial in the creation of proteins .
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability would largely depend on the specific context of its use .
Result of Action
The result of Fmoc-7-MeAhp-OH’s action is the successful synthesis of peptides with the desired sequence . By protecting amines during the synthesis process, it allows for the precise formation of peptide bonds without unwanted side reactions .
Action Environment
The efficacy and stability of Fmoc-7-MeAhp-OH can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C to maintain its stability . Furthermore, the pH of the environment can impact the compound’s action, as the Fmoc group is sensitive to basic conditions .
Propriétés
IUPAC Name |
7-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-24(15-9-3-2-4-14-22(25)26)23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,2-4,9,14-16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPSAVOHEBPACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

